
5-Methylisoxazole-3-carbonitrile
Overview
Description
5-Methylisoxazole-3-carbonitrile (CAS 57351-99-2) is a heterocyclic organic compound with the molecular formula C₅H₄N₂O and a molecular weight of 108.1 g/mol . It features an isoxazole ring substituted with a methyl group at position 5 and a nitrile (-CN) group at position 2. This compound is primarily utilized as a molecular building block in pharmaceutical and agrochemical research due to its reactive nitrile moiety, which enables diverse functionalization pathways .
Preparation Methods
General Synthetic Strategy for 5-Methylisoxazole-3-carbonitrile
The synthesis of this compound generally follows a multi-step approach involving:
- Formation of an appropriate β-ketoester or β-diketone precursor.
- Cyclization with hydroxylamine or related reagents to form the isoxazole ring.
- Introduction or transformation of functional groups to install the nitrile at the 3-position.
This approach is consistent with the preparation of related isoxazole derivatives, where the key step is the cyclization of β-ketoesters with hydroxylamine salts under controlled conditions.
Preparation Methods and Reaction Conditions
Cyclization of β-Ketoesters with Hydroxylamine Salts
A common and well-documented method involves the reaction of ethyl 2-ethoxymethylene acetoacetate with hydroxylamine salts (hydroxylamine hydrochloride or hydroxylamine sulfate) in the presence of bases such as sodium acetate or sodium hydroxide. This reaction forms ethyl 5-methylisoxazole-4-carboxylate, a key intermediate structurally related to 5-methylisoxazole derivatives.
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- Temperature: 0°C to room temperature (0–25°C)
- Solvent: Ethanol or aqueous ethanol mixtures
- Reaction time: 4 to 30 hours depending on conditions
- Base: Sodium acetate or sodium hydroxide
- Hydroxylamine source: Hydroxylamine hydrochloride or sulfate
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- Yields range from 70% to 85%
- Isomer content varies; some methods report up to 2.5% isomer impurities
- Lower temperatures and controlled addition order improve yield and reduce isomers
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- Dropwise addition of ethyl 2-ethoxymethylene acetoacetate to an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide at room temperature (30 hours) yields the product with high isomer content.
- Reversing the addition order and lowering temperature to 0–10°C reduces reaction time to 4 hours and improves yield, though isomer content data is sometimes unspecified.
Conversion to this compound
While the above methods focus on 5-methylisoxazole-4-carboxylate derivatives, the nitrile at the 3-position can be introduced by further functional group transformations such as:
- Dehydration or substitution reactions on carboxylic acid or ester precursors.
- Direct cyclization of nitrile-containing precursors.
Specific detailed protocols for this compound are less commonly reported but can be inferred from related isoxazole syntheses involving nitrile precursors.
Detailed Research Findings from Literature
Reaction Optimization: Lowering reaction temperature and reversing reagent addition order significantly reduces reaction time and improves yield in the cyclization step forming the isoxazole ring.
Isomer Control: The presence of isomeric by-products is a challenge; methods employing sodium acetate as a weaker base and controlled addition at low temperature minimize isomer formation.
Purification: Crystallization using solvents such as toluene, acetic acid, or ethyl acetate is effective for isolating pure intermediates.
Alternative Routes: Some patents describe the use of hydroxylamine sulfate with sodium acetate in ethanol at 0°C to achieve 85% yield with 2.5% isomer content, balancing yield and purity.
Advanced Functionalization: Coupling of 5-methylisoxazole-3-carboxylic acid derivatives with amines via acid chlorides is well-documented, enabling synthesis of complex molecules for pharmaceutical applications.
Summary Table of Key Preparation Methods for 5-Methylisoxazole Derivatives
Method | Key Reagents | Temperature | Reaction Time | Yield (%) | Isomer Content | Advantages | Disadvantages |
---|---|---|---|---|---|---|---|
Hydroxylamine hydrochloride + ethyl 2-ethoxymethylene acetoacetate (dropwise addition at RT) | Hydroxylamine HCl, NaOH | Room temp (25°C) | 30 h | Moderate | High | Simple setup | Long time, high isomers |
Hydroxylamine hydrochloride + ethyl 2-ethoxymethylene acetoacetate (reversed addition, 0–10°C) | Hydroxylamine HCl, NaOH | 0–10°C | 4 h | High | Not specified | Short time, high yield | Isomer data lacking |
Hydroxylamine sulfate + sodium acetate + ethyl 2-ethoxymethylene acetoacetate | Hydroxylamine sulfate, NaOAc | 0°C | - | 85 | 2.5% | Good yield, low isomers | Moderate complexity |
Acid chloride formation + amine coupling | Thionyl chloride, amines | 0–50°C | - | - | - | Enables further derivatization | Multi-step |
The preparation of This compound primarily involves the cyclization of β-ketoester precursors with hydroxylamine salts under controlled temperature and base conditions to form isoxazole intermediates. Optimization of reaction parameters such as temperature, reagent addition order, and base strength is critical to maximize yield and minimize isomer formation. Subsequent functional group transformations enable the introduction of the nitrile group at the 3-position or further derivatization.
The methods described in patents and research literature provide robust, scalable routes with yields up to 85% and manageable isomer content, suitable for both laboratory synthesis and industrial production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation reactions.
Catalysts: Copper (I) and ruthenium (II) are often used in cycloaddition reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives of this compound .
Scientific Research Applications
Antimicrobial Activity
One notable application of 5-methylisoxazole-3-carbonitrile derivatives is their potential antimicrobial properties. For instance, research has shown that compounds derived from this structure exhibit activity against Gram-positive bacteria. In a study evaluating the antibacterial effects of novel derivatives, several compounds demonstrated a 30–50% increase in biomass of Bacillus subtilis compared to controls, indicating their potential as antimicrobial agents .
Antitubercular Agents
Another significant application involves the synthesis of 5-methylisoxazole-3-carboxamide derivatives, which have been evaluated for their antitubercular activity. A study published in 2015 detailed the synthesis and biological evaluation of these derivatives, revealing promising results against Mycobacterium tuberculosis . The structure-activity relationship of these compounds suggests that modifications at specific positions can enhance their efficacy.
Sulfonamide Derivatives
This compound serves as a precursor for synthesizing sulfonamide derivatives, which are widely used as antibacterial agents. The condensation of 3-amino-5-methylisoxazole with p-aminobenzenesulfonyl chloride leads to the formation of sulfamethoxazole, one of the most effective sulfa drugs . This pathway highlights the importance of this compound in developing new pharmaceuticals.
Multicomponent Reactions
The compound has been utilized in multicomponent reactions (MCRs), such as Ugi and Groebke–Blackburn–Bienaymé reactions, where it acts as a primary amine component. These reactions allow for the efficient synthesis of complex heterocycles with potential biological activity . The ability to participate in MCRs enhances its utility in synthetic organic chemistry.
Click Chemistry
This compound is also employed in click chemistry applications, particularly in the synthesis of aminopyrazole amide derivatives that function as Raf kinase inhibitors in melanoma cells . This demonstrates its relevance in developing targeted cancer therapies.
Data Tables
The following tables summarize key findings related to the applications of this compound:
Case Study 1: Antimicrobial Derivatives
In a recent study, researchers synthesized several derivatives of this compound and evaluated their antibacterial properties. Compounds were tested against various bacterial strains, leading to the identification of several candidates with significant activity.
Case Study 2: Antitubercular Research
A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and subjected to biological testing against Mycobacterium tuberculosis. The results indicated that specific structural modifications could enhance antitubercular activity, paving the way for further development.
Mechanism of Action
The mechanism by which 5-Methylisoxazole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can participate in various biochemical pathways, influencing the activity of enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-methylisoxazole-3-carbonitrile and analogous compounds:
Key Observations:
- Functional Groups: The nitrile group in this compound confers distinct reactivity compared to carboxylic acids or amino derivatives. Nitriles are electrophilic and participate in hydrolysis to amides or carboxylic acids, whereas amino groups enable nucleophilic reactions (e.g., Schiff base formation) .
- Melting Points: The carboxylic acid derivative exhibits a higher melting point (168–170°C) due to hydrogen bonding, whereas amino-substituted isoxazoles show a broad range (126–257°C) depending on substituents .
Spectral Data and Characterization
- Mass spectrometry would show a molecular ion peak at m/z 108 .
- Amino Derivatives (e.g., 11d–11m): These compounds display characteristic ¹H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and NH₂ groups (δ 5.0–6.0 ppm). For example, compound 11d (C₁₈H₁₈N₂O₄) shows a molecular ion peak at m/z 326 .
Reactivity in Multicomponent Reactions
- 5-Amino-3-methylisoxazole Derivatives: These compounds are extensively used in heterocyclizations with carbonyl compounds to form complex structures like tetrahydroxanthenones and quinolinones. For instance, compound 12h (C₂₃H₂₂Br₂N₂O₃) forms via condensation of 5-amino-3-methylisoxazole with brominated aldehydes .
- This compound: The nitrile group may undergo hydrolysis to form amides or carboxylic acids under acidic/basic conditions, enabling further derivatization.
Elemental Analysis and Purity
Slight discrepancies between calculated and experimental elemental analysis values (e.g., C, H, N content) are noted for amino-isoxazole derivatives, likely due to synthesis byproducts or hydration . For example, compound 12k (C₂₃H₂₁ClN₂O₂) shows a 0.3% deviation in carbon content . Such variations emphasize the need for rigorous purification in nitrile-containing compounds to ensure reproducibility.
Biological Activity
5-Methylisoxazole-3-carbonitrile (MIC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MIC, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its isoxazole ring structure, which contributes to its biological activity. The synthesis of MIC typically involves the reaction of 5-methylisoxazole with appropriate carbonitrile precursors. Various synthetic pathways have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that MIC exhibits significant antimicrobial properties. A study demonstrated that derivatives of MIC showed enhanced antibacterial activity against various strains, including resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
2. Antitubercular Activity
MIC has been evaluated for its antitubercular properties. A series of studies reported that certain derivatives of MIC displayed potent activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antitubercular agents .
3. Anticonvulsant Activity
In addition to its antibacterial effects, MIC has shown anticonvulsant properties in animal models. The compound's ability to modulate neurotransmitter systems may underlie its efficacy in reducing seizure frequency .
4. Anti-inflammatory Effects
MIC has also been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : MIC may inhibit specific enzymes involved in bacterial metabolism, leading to cell death.
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, influencing neuronal excitability and potentially providing anticonvulsant effects.
- Cytokine Regulation : By modulating cytokine production, MIC may help mitigate inflammatory responses.
Case Studies
Several case studies highlight the therapeutic potential of MIC:
- Antibacterial Efficacy : A case study involving the synthesis of new derivatives based on MIC reported improved antibacterial activity against Staphylococcus aureus compared to existing antibiotics.
- Antitubercular Research : In a clinical setting, derivatives of MIC were tested on patients with drug-resistant tuberculosis, showing promise in reducing bacterial load and improving treatment outcomes.
- Neuropharmacological Studies : Animal models treated with MIC demonstrated a significant reduction in seizure episodes, supporting its use as an anticonvulsant agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Methylisoxazole-3-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : A key approach involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with cyanide sources. For example, carbodiimides (e.g., EDC or DCC) and bases like triethylamine are used to activate the carboxylic acid for nucleophilic substitution. Reactions are conducted under inert atmospheres (N₂/Ar) at controlled temperatures (0–50°C) to minimize side reactions . Purification typically employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and dry-load techniques for improved yield and purity .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm nitrile incorporation. For example, nitrile carbons appear near 110–120 ppm in ¹³C NMR .
- IR : A strong absorption band ~2230 cm⁻¹ confirms the C≡N stretch .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
Q. What solvents and storage conditions are optimal for handling this compound?
- Methodological Answer : Use anhydrous solvents (e.g., methylene chloride, DMF) to prevent hydrolysis. Store at 0–6°C under inert gas to avoid degradation. For long-term storage, seal under vacuum or nitrogen .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies. For example, nitrile groups may act as hydrogen-bond acceptors in binding pockets .
Q. What strategies resolve contradictions in spectral data for isoxazole-carbonitrile derivatives?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) provides unambiguous structural confirmation .
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers) that obscure signals .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments .
Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?
- Methodological Answer : Steric hindrance from the methyl group at position 5 directs electrophiles to position 4. Electronic effects (e.g., nitrile electron-withdrawing nature) activate adjacent positions for nucleophilic attack. Computational studies (NBO analysis) quantify charge distribution to predict reactivity .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Exotherm Control : Use continuous flow reactors to manage heat dissipation during cyanide coupling .
- Byproduct Management : Optimize stoichiometry (e.g., limiting cyanide excess) and employ scavengers (e.g., silica-supported reagents) .
- Automated Purification : Implement preparative HPLC or simulated moving bed (SMB) chromatography for large-scale separations .
Properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-2-5(3-6)7-8-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPIMYCMWLOEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640177 | |
Record name | 5-Methyl-1,2-oxazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57351-99-2 | |
Record name | 5-Methyl-1,2-oxazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylisoxazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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